N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide is a compound that features a benzodioxole moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The benzodioxole intermediate is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine, to introduce the ethylamine side chain.
Amidation: The final step involves the reaction of the alkylated benzodioxole with 3-methylbenzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary or secondary amines
Substitution: Introduction of halogen, nitro, or other functional groups
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound’s interactions with cellular pathways make it a valuable tool for studying cellular processes and signaling pathways.
Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets. For example, it can inhibit monoamine oxidases (MAO-A and MAO-B) by binding to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of conditions like depression and Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,4-dichlorobenzamide: This compound has similar structural features but includes additional chlorine substituents, which can enhance its inhibitory activity against certain enzymes.
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methoxybenzamide: The presence of a methoxy group can alter the compound’s pharmacokinetic properties and its interaction with biological targets.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide is unique due to its specific combination of the benzodioxole and benzamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and interact with various cellular pathways makes it a versatile compound for research and therapeutic applications.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-3-2-4-13(9-12)17(19)18-7-8-20-14-5-6-15-16(10-14)22-11-21-15/h2-6,9-10H,7-8,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUKQCJLUZSBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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